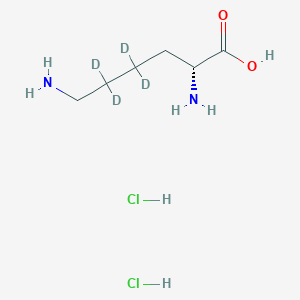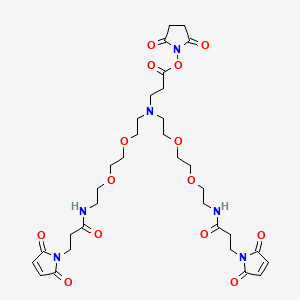
NHS-bis-PEG2-amide-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-bis-PEG2-amide-Mal is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . It is widely used in scientific research for its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: NHS-bis-PEG2-amide-Mal is synthesized through a series of chemical reactions involving the conjugation of N-hydroxysuccinimide (NHS) ester and maleimide groups. The NHS ester reacts with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds, while the maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, maleimide, lysine, and sulfhydryl-containing molecules.
Conditions: pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions.
Major Products:
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Applications De Recherche Scientifique
NHS-bis-PEG2-amide-Mal has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mécanisme D'action
NHS-bis-PEG2-amide-Mal functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Comparaison Avec Des Composés Similaires
NHS-PEG2-Maleimide: Similar structure with a shorter PEG spacer arm.
NHS-PEG4-Maleimide: Contains a longer PEG spacer arm, providing increased flexibility and solubility.
NHS-PEG6-Maleimide: Further extended PEG spacer arm for specific applications requiring longer linkers.
Uniqueness: NHS-bis-PEG2-amide-Mal is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. Its ability to form stable amide and thioether bonds makes it a versatile tool in the synthesis of PROTACs and other bioconjugates.
Propriétés
Formule moléculaire |
C33H46N6O14 |
|---|---|
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41) |
Clé InChI |
WESJRLOWUQLHTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



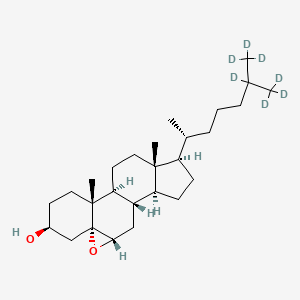
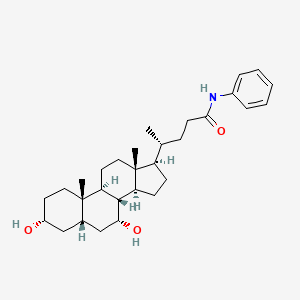



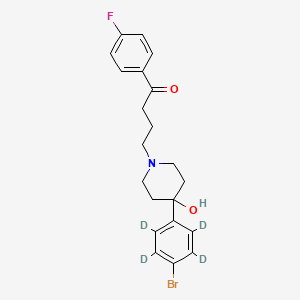
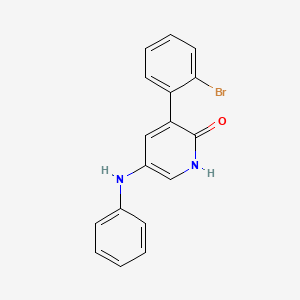

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
